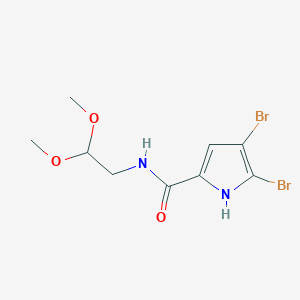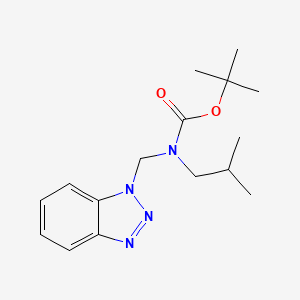![molecular formula C14H10ClFN2OS B2717464 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide CAS No. 1808703-58-3](/img/structure/B2717464.png)
2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CTAP is a selective μ-opioid receptor antagonist, which means it can bind to and block the activity of μ-opioid receptors in the brain.
Wirkmechanismus
2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide acts as a competitive antagonist at μ-opioid receptors, meaning it binds to the receptor and blocks the activity of endogenous opioids such as endorphins and enkephalins. This blockade of μ-opioid receptors results in a decrease in the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. Additionally, 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide has been shown to modulate the activity of other neurotransmitter systems, including the serotonin and noradrenaline systems.
Biochemical and Physiological Effects:
The blockade of μ-opioid receptors by 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide has been shown to decrease the rewarding effects of opioids, reduce drug-seeking behavior in addiction models, and decrease the severity of withdrawal symptoms. Additionally, 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide has been shown to decrease food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide has also been shown to modulate the stress response and immune function, although the exact mechanisms underlying these effects are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide is its selectivity for μ-opioid receptors, which allows for specific targeting of this receptor subtype in experiments. Additionally, 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide has a high affinity for μ-opioid receptors, which means it can effectively block receptor activity at low concentrations. However, one limitation of 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time. Additionally, the use of 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide in animal studies can be complicated by its potential effects on other neurotransmitter systems, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide. One area of interest is the role of μ-opioid receptors in the regulation of feeding behavior and energy balance, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, there is growing interest in the potential use of μ-opioid receptor antagonists for the treatment of depression and anxiety, although more research is needed to fully understand the mechanisms underlying these effects. Finally, there is ongoing research into the development of more selective and longer-lasting μ-opioid receptor antagonists, which could have important implications for the treatment of addiction and other conditions.
Synthesemethoden
The synthesis of 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide involves a series of chemical reactions that require the use of specialized equipment and reagents. The most commonly used method for synthesizing 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-fluorobenzylcyanide to form the intermediate compound 2-(5-chlorothiophen-2-yl)-N-(4-fluorobenzyl)acetamide. This intermediate compound is then reacted with acetic anhydride to form 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide has been extensively studied for its potential applications in the field of neuroscience. Its ability to selectively block the activity of μ-opioid receptors has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide has been used in numerous studies to investigate the effects of μ-opioid receptor blockade on pain, reward, addiction, and depression. Additionally, 2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide has been used to study the role of μ-opioid receptors in the regulation of feeding behavior, stress responses, and immune function.
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[cyano-(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-13-6-5-11(20-13)7-14(19)18-12(8-17)9-1-3-10(16)4-2-9/h1-6,12H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQXFQSIMLPAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)NC(=O)CC2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2717381.png)
![ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B2717383.png)

![N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine](/img/structure/B2717390.png)

![1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol](/img/structure/B2717393.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2717395.png)


![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B2717399.png)


![1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717402.png)
![6,6-dimethyl-2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2717404.png)